molecular formula C13H16N2O2S B12875354 5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-76-7

5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B12875354
CAS No.: 88051-76-7
M. Wt: 264.35 g/mol
InChI Key: RXESSADEBMEUMM-UHFFFAOYSA-N
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Description

5-Benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thioxo group, a dimethylamino group, and a benzyl group attached to an oxazolidinone ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with dimethylamine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioxooxazolidinone ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The benzyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, its thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-3-hydroxypyridine: Shares the benzyl group but differs in the core structure and functional groups.

    3-Benzyl-5-hydroxyphenylcarbamates: Similar in having a benzyl group but with different functional groups and applications.

Uniqueness

5-Benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one is unique due to its combination of a thioxo group, dimethylamino group, and benzyl group attached to an oxazolidinone ring

Properties

CAS No.

88051-76-7

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

5-benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H16N2O2S/c1-13(9-10-7-5-4-6-8-10)11(16)15(14(2)3)12(18)17-13/h4-8H,9H2,1-3H3

InChI Key

RXESSADEBMEUMM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)N(C)C)CC2=CC=CC=C2

Origin of Product

United States

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